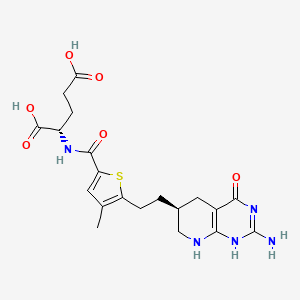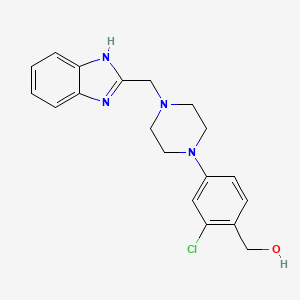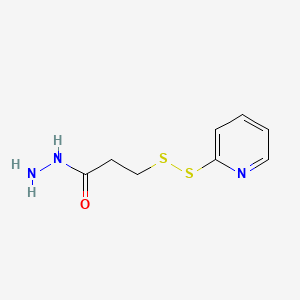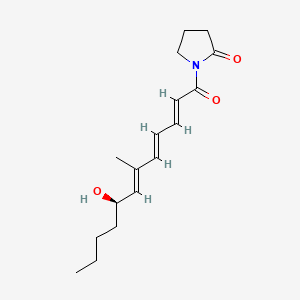
Pelitrexol
Overview
Description
Pelitrexol is a small molecule drug that belongs to the class of organic compounds known as glutamic acid and derivatives. It is a glycinamide ribonucleotide formyltransferase (GARFT) inhibitor, which is a purine biosynthetic enzyme. This compound has been used in clinical trials for the treatment of various cancers, including colorectal cancer and non-small cell lung cancer .
Mechanism of Action
Target of Action
Pelitrexol, also known as AG2037, is an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) . GARFT is a purine biosynthetic enzyme, playing a crucial role in the synthesis of purine nucleotides, which are essential components of DNA and RNA.
Mode of Action
It is known to inhibit mtorc1 by reducing the level of gtp-bound rheb , a mTORC1 obligate activator. This inhibition disrupts the normal functioning of the mTORC1 pathway, which plays a key role in cell growth, proliferation, and survival.
Biochemical Pathways
This compound affects the purine biosynthesis pathway by inhibiting the activity of GARFT . It also impacts the mTORC1 pathway, a central regulator of cell metabolism, growth, proliferation, and survival . The disruption of these pathways can lead to the inhibition of tumor growth and proliferation.
Result of Action
This compound has shown robust tumor growth suppression in preclinical models . By inhibiting key biochemical pathways, it disrupts the normal functioning of cancer cells, leading to their growth arrest and potentially inducing apoptosis.
Biochemical Analysis
Biochemical Properties
Pelitrexol plays a crucial role in biochemical reactions by inhibiting the activity of glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme in the de novo purine synthesis pathway . This inhibition reduces the pool of purine nucleotides required for DNA replication and RNA transcription, leading to cell cycle arrest in the S-phase and ultimately inhibiting tumor cell proliferation . This compound interacts with GARFT and other biomolecules involved in purine synthesis, disrupting the normal biochemical processes essential for cell growth and division .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting GARFT, this compound reduces the availability of purine nucleotides, which are critical for DNA replication and RNA transcription . This leads to cell cycle arrest in the S-phase, preventing cells from progressing through the cell cycle and proliferating . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the synthesis of purine nucleotides . These effects are particularly pronounced in rapidly dividing tumor cells, making this compound a potent anti-cancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and inhibition of glycinamide ribonucleotide formyltransferase (GARFT) . By inhibiting this enzyme, this compound disrupts the de novo purine synthesis pathway, reducing the pool of purine nucleotides available for DNA replication and RNA transcription . This inhibition leads to cell cycle arrest in the S-phase and ultimately inhibits tumor cell proliferation . Additionally, this compound may influence gene expression by altering the availability of purine nucleotides, which are essential for the synthesis of nucleic acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation can impact its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and long-term changes in cellular metabolism . Additionally, the stability of this compound in various conditions can influence its effectiveness in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor cell proliferation without causing significant toxicity . At higher doses, this compound can cause toxic or adverse effects, including damage to normal cells and tissues . Threshold effects have been observed, where the efficacy of this compound increases with dosage up to a certain point, beyond which toxicity becomes a concern . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in the de novo purine synthesis pathway, where it inhibits glycinamide ribonucleotide formyltransferase (GARFT) . This inhibition disrupts the synthesis of purine nucleotides, which are essential for DNA replication and RNA transcription . By reducing the availability of purine nucleotides, this compound affects metabolic flux and metabolite levels, leading to changes in cellular metabolism . Additionally, this compound may interact with other enzymes and cofactors involved in purine metabolism, further influencing metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . It may interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound within cells can influence its effectiveness and activity . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with biomolecules and its overall effectiveness . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Pelitrexol can be synthesized through a chemoenzymatic process. The synthesis involves the enzymic differentiation of a remote stereocenter in the tetrahydropterin moiety from the terminal carbonyl group. The introduction of an oxalamic ester adjacent to the stereocenter enhances the enzyme’s enantioselectivity for hydrolysis at the terminal ester, producing the desired S-acid with high optical purity and yield . Industrial production methods for this compound are not widely documented, but the chemoenzymatic synthesis route provides a scalable approach for its production.
Chemical Reactions Analysis
Pelitrexol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pelitrexol has been extensively studied for its potential applications in cancer treatment. It has been used in clinical trials for the treatment of metastatic colorectal cancer and non-small cell lung cancer. This compound inhibits the activity of glycinamide ribonucleotide formyltransferase, which is essential for purine nucleotide biosynthesis. This inhibition leads to a reduction in the purine nucleotide pool required for DNA synthesis, thereby inhibiting cell proliferation .
Chemistry: As a GARFT inhibitor, this compound can be used to study the purine biosynthesis pathway.
Biology: this compound can be used to investigate the role of purine nucleotides in cellular processes.
Medicine: this compound’s anticancer properties make it a valuable compound for developing new cancer therapies.
Industry: This compound can be used in the pharmaceutical industry for the development of anticancer drugs
Comparison with Similar Compounds
Pelitrexol is unique among GARFT inhibitors due to its dual mechanism of action, targeting both purine biosynthesis and mTORC1 activity. Similar compounds include:
Methotrexate: Another antifolate drug that inhibits dihydrofolate reductase, leading to the inhibition of DNA synthesis.
Pemetrexed: A multitargeted antifolate that inhibits several enzymes involved in folate metabolism and DNA synthesis.
Raltitrexed: A thymidylate synthase inhibitor that also targets the folate pathway.
This compound’s ability to inhibit both GARFT and mTORC1 makes it a promising candidate for cancer therapy, offering a unique approach compared to other antifolate drugs .
Properties
IUPAC Name |
(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O6S/c1-9-6-14(18(29)23-12(19(30)31)3-5-15(26)27)32-13(9)4-2-10-7-11-16(22-8-10)24-20(21)25-17(11)28/h6,10,12H,2-5,7-8H2,1H3,(H,23,29)(H,26,27)(H,30,31)(H4,21,22,24,25,28)/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOPTIPQEVJERB-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC(CCC(=O)O)C(=O)O)CCC2CC3=C(NC2)N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)CC[C@H]2CC3=C(NC2)N=C(NC3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196245 | |
| Record name | Pelitrexol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446022-33-9 | |
| Record name | Pelitrexol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446022339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pelitrexol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12757 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pelitrexol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PELITREXOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHT6E8M4KP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B1679143.png)






